2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is a chemical compound that belongs to the class of ethers It is characterized by the presence of a fluoroethyl group and a tetrachloroethyl group connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether typically involves the reaction of 2-fluoroethanol with 1,2,2,2-tetrachloroethane in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst/Base: Common bases such as potassium carbonate or sodium hydroxide to promote the etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 2-fluoroethanol and 1,2,2,2-tetrachloroethane.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions where the fluoroethyl or tetrachloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of fluoroacetaldehyde and tetrachloroacetaldehyde.
Reduction: Formation of 2-fluoroethanol and 1,2,2,2-tetrachloroethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized as a solvent and intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether involves its interaction with molecular targets such as enzymes and cellular membranes. The fluoroethyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The tetrachloroethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 2-Fluoroethanol
- 1,2,2,2-Tetrachloroethane
Uniqueness
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is unique due to the combination of fluoroethyl and tetrachloroethyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.
Properties
CAS No. |
339-65-1 |
---|---|
Molecular Formula |
C4H5Cl4FO |
Molecular Weight |
229.9 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C4H5Cl4FO/c5-3(4(6,7)8)10-2-1-9/h3H,1-2H2 |
InChI Key |
NEQRCZVHVQVNSA-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.